5-Oxo-1-2-4-oxadiazol biphenyl
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Overview
Description
5-oxo-1-2-4-oxadiazol biphenyl is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound has garnered significant attention due to its unique bioisosteric properties and a wide spectrum of biological activities . The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-2-4-oxadiazol biphenyl typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of cyclization and nucleophilic alkylation, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-2-4-oxadiazol biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-oxo-1-2-4-oxadiazol biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-1-2-4-oxadiazol biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and the structure of the oxadiazole derivative .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-oxo-1-2-4-oxadiazol biphenyl include other oxadiazole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the biphenyl group. This unique structure imparts distinct biological activities and properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl-propanoylamino]pentanoic acid |
InChI |
InChI=1S/C23H25N3O5/c1-3-7-19(22(28)29)26(20(27)4-2)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)21-24-23(30)31-25-21/h5-6,8-13,19H,3-4,7,14H2,1-2H3,(H,28,29)(H,24,25,30)/t19-/m0/s1 |
InChI Key |
FXELTRKWYHPHAE-IBGZPJMESA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC |
Canonical SMILES |
CCCC(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC |
Origin of Product |
United States |
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